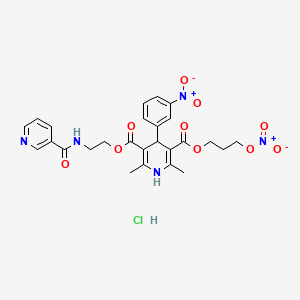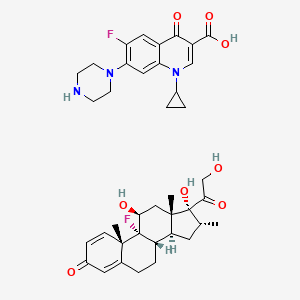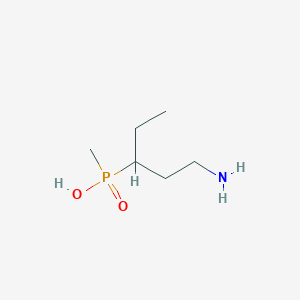
Kuanoniamine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kuanoniamine D is a natural product found in Cystodytes dellechiajei, Oceanapia, and Cystodytes with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Kuanoniamine D has been evaluated for its effect on the growth of various human tumor and non-tumor cell lines. It was found to exhibit selectivity toward the estrogen-dependent breast cancer cell line, indicating potential as an anticancer agent (Kijjoa et al., 2007).
Insecticidal Activity
- Research has shown that Kuanoniamine D possesses insecticidal properties. In studies, it exhibited significant toxicity toward neonate larvae of the polyphagous pest insect Spodoptera littoralis, suggesting its potential use in pest control (Eder et al., 1998).
Receptor Affinity
- Kuanoniamine D has shown affinity to A1- and A2A-adenosine receptors, suggesting its potential for further pharmacological exploration and application in receptor-related studies (Eder et al., 1998).
Synthetic Studies
- Synthetic studies have been conducted on Kuanoniamine A, a closely related compound, which could pave the way for synthetic variations of Kuanoniamine D for further research and potential drug development (Kitahara et al., 1997).
Antioxidant Activity
- Some studies also report moderate antioxidant activity of Kuanoniamine D in various assays, highlighting its potential for applications in oxidative stress-related conditions (Utkina, 2015).
Eigenschaften
CAS-Nummer |
133401-13-5 |
|---|---|
Produktname |
Kuanoniamine D |
Molekularformel |
C20H16N4OS |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H16N4OS/c1-11(25)21-8-7-14-17-16-13(12-4-2-3-5-15(12)24-17)6-9-22-18(16)19-20(14)26-10-23-19/h2-6,9-10,24H,7-8H2,1H3,(H,21,25) |
InChI-Schlüssel |
GUSIRVISUKPQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)











